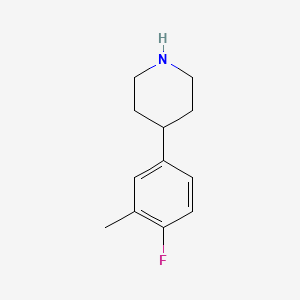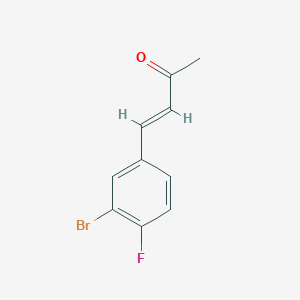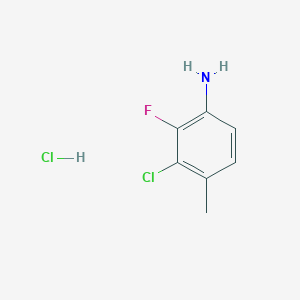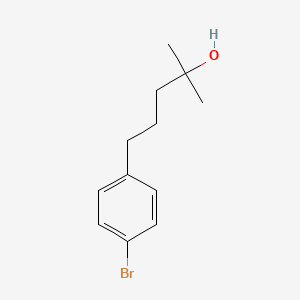
1-(4-(Trifluoromethyl)pyridin-3-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Trifluoromethyl)pyridin-3-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety
Méthodes De Préparation
The synthesis of 1-(4-(Trifluoromethyl)pyridin-3-yl)piperazine typically involves several steps. One common method includes the reaction of 4-(Trifluoromethyl)pyridine with piperazine under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-(4-(Trifluoromethyl)pyridin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields .
Applications De Recherche Scientifique
1-(4-(Trifluoromethyl)pyridin-3-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Mécanisme D'action
The mechanism of action of 1-(4-(Trifluoromethyl)pyridin-3-yl)piperazine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(4-(Trifluoromethyl)pyridin-3-yl)piperazine can be compared with other piperazine derivatives, such as:
1-(3-(Trifluoromethyl)phenyl)piperazine: Similar in structure but with a phenyl ring instead of a pyridine ring.
1-(4-(Trifluoromethyl)phenyl)piperazine: Another phenyl derivative with the trifluoromethyl group in a different position.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine: A compound with additional chlorine substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C10H12F3N3 |
|---|---|
Poids moléculaire |
231.22 g/mol |
Nom IUPAC |
1-[4-(trifluoromethyl)pyridin-3-yl]piperazine |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-1-2-15-7-9(8)16-5-3-14-4-6-16/h1-2,7,14H,3-6H2 |
Clé InChI |
QUSDCKPTKCSSLL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C(C=CN=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







carbonyl]amino})amino}propanoic acid](/img/structure/B13612047.png)


![methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13612059.png)


![N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B13612073.png)


